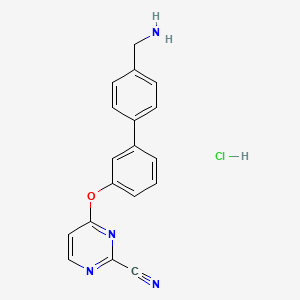

![molecular formula C21H22F2N4O2 B2631311 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887465-88-5](/img/structure/B2631311.png)

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

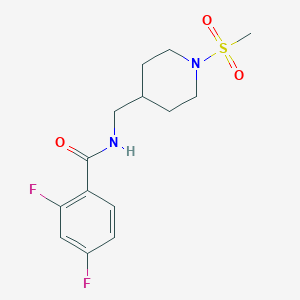

The synthesis of similar compounds often involves the reaction of a fluorophenyl compound with a piperazine derivative . For example, 1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Molecular Structure Analysis

The molecular structure of similar compounds often contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes such as N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight around 180.22 g/mol, a topological polar surface area of 15 Å^2, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Compounds with piperazine and carboxamide functionalities, similar to the queried chemical structure, have been extensively studied for their medicinal properties. For instance, piperazine derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in neuropsychiatric disorders. These compounds demonstrate reversible, selective, and high affinity for 5-HT1A receptors, indicating their potential for in vivo quantification of these receptors (Gonzalo García et al., 2014). Additionally, carboxamide derivatives have been identified as selective Met kinase inhibitors, highlighting their significance in cancer research by demonstrating in vivo efficacy in tumor models and progressing to clinical trials (G. M. Schroeder et al., 2009).

Neurological Research

Research on compounds featuring piperazine and fluorophenyl groups has shown promise in neurological applications. For example, certain piperazine-1-yl-1H-indazole derivatives have played a crucial role in medicinal chemistry, particularly in synthesizing novel compounds for potential neurological benefits. These include conducting docking studies for synthesized compounds, which help in understanding their interaction with biological targets (V. Balaraju et al., 2019).

Imaging and Diagnostic Applications

The structural features of the queried compound are akin to those used in developing imaging agents for PET scans. Compounds with fluorophenyl and piperazine groups have been synthesized for imaging dopamine D4 receptors, contributing valuable tools for studying neuropsychiatric conditions (O. Eskola et al., 2002). Another area of application includes the development of radioligands for 5-HT1A receptor imaging in humans, showcasing the compound's potential in enhancing our understanding of the serotonergic system in various psychiatric and neurological disorders (J. Choi et al., 2015).

Wirkmechanismus

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4O2/c22-15-4-3-5-17(12-15)27-14-16(13-20(27)28)24-21(29)26-10-8-25(9-11-26)19-7-2-1-6-18(19)23/h1-7,12,16H,8-11,13-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOZKMUZJNPQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)

![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)

![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)

![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)

![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)